Lipophilicity-Driven Differentiation: N7-Butyl vs N7-Benzyl Analog
The N7‑butyl chain on the target compound reduces lipophilicity and molecular weight relative to the N7‑benzyl analog, producing a measurably different physicochemical profile that influences passive permeability and solubility. The target compound (MW 320.36 g/mol) is 34.0 g/mol lighter than the benzyl derivative (MW 354.4 g/mol) [1]. The benzyl analog has a computed XLogP3 of 1.8; the target compound’s butyl substituent, lacking the aromatic ring, is predicted to have a lower XLogP3 by approximately 0.9 log units based on fragment-based calculations [1]. This difference can shift the compound's position in Lipinski-compliant chemical space and alter its behavior in cell-based permeability assays.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 320.36 g/mol; XLogP3 ≈ 0.9 (estimated from fragment subtraction vs benzyl analog) |
| Comparator Or Baseline | 7-benzyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: MW 354.4 g/mol; XLogP3 1.8 |
| Quantified Difference | ΔMW = –34.0 g/mol; ΔXLogP3 ≈ –0.9 |
| Conditions | Computed properties from PubChem (release 2025.09.15) using XLogP3 3.0 and Cactvs; target compound MW from SpectraBase. |
Why This Matters
Lower molecular weight and lipophilicity can improve aqueous solubility and reduce non-specific protein binding, making the target compound a preferable choice for assays where high benzyl analog lipophilicity causes solubility-limited artifacts.
- [1] PubChem. 7-benzyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. CID 16653891. Computed Properties: MW 354.4 g/mol, XLogP3-AA 1.8. View Source
